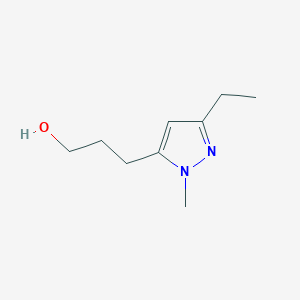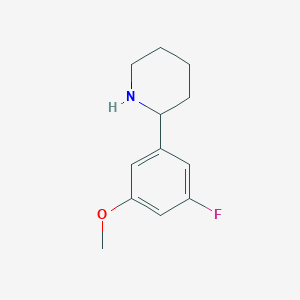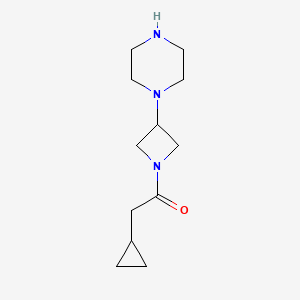![molecular formula C13H22IN3 B13630763 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a chemical compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide typically involves the reaction of 4-ethylphenyl-2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or methanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential role as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenyl)-2-(propylamino)ethyl]-N-methylcyclopropanamine
- N-(4-ethylphenyl)-2-methylpropanamide
Comparison
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is unique due to its specific guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and higher reactivity in nucleophilic substitution reactions. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C13H22IN3 |
|---|---|
Molecular Weight |
347.24 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydroiodide |
InChI |
InChI=1S/C13H21N3.HI/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
InChI Key |
JWWRGWSKUUNXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)
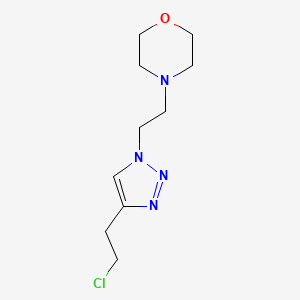
![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
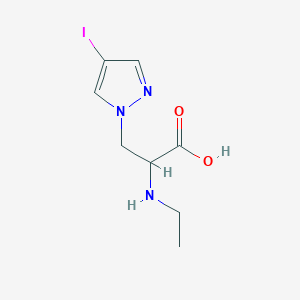
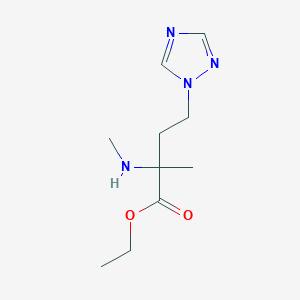
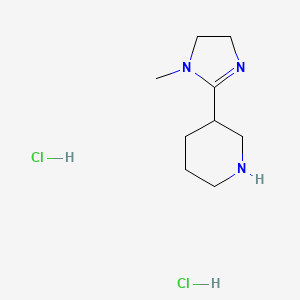
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
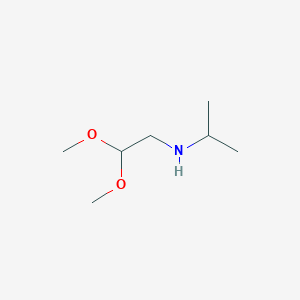
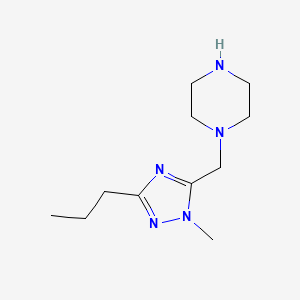
![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)

